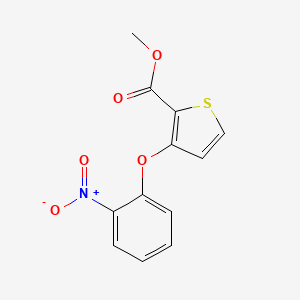

Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate is a compound that is part of a broader class of thiophene derivatives, which are known for their interesting chemical properties and potential applications in various fields, including materials science and pharmaceuticals. The compound itself has not been explicitly detailed in the provided papers, but insights can be drawn from related studies on thiophene derivatives and nitration reactions.

Synthesis Analysis

The synthesis of thiophene derivatives often involves nitration reactions, which introduce nitro groups into the thiophene ring. For instance, the nitration of 2,5-dimethylthiophene with copper(II) nitrate results in the formation of 3-nitro-2,5-dimethyl-thiophene among other products . Similarly, the nitration of methyl-3-hydroxythiophene-2-carboxylate yields nitro-substituted products, which can undergo further chemical transformations . These studies suggest that the synthesis of methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate could potentially be achieved through similar nitration strategies, followed by a coupling reaction with a 2-nitrophenol derivative.

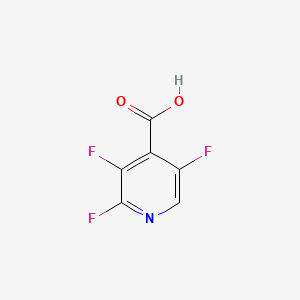

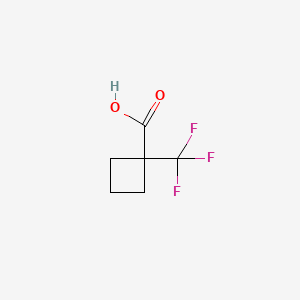

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex, as evidenced by the crystal structure determination of a related compound, methyl 4-hydroxy-3-nitro-2-(4-nitrophenyl)-5-(1,1,1-triphenyl-λ5-phosphanylidene)-1,3-cyclopentadiene-1-carboxylate . This compound exhibits an intramolecular hydrogen bond, which is a common feature in nitro-substituted thiophenes that can influence their chemical behavior. The structure of methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate would likely show similar intramolecular interactions, affecting its reactivity and physical properties.

Chemical Reactions Analysis

Thiophene derivatives undergo a variety of chemical reactions. For example, methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates react with alcohols to yield thiophene-2,4-diols, which can be further transformed into other products . The presence of nitro groups in thiophene derivatives can also lead to unique reaction pathways, such as O to N acyl migrations . These reactions are indicative of the potential reactivity of methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate in various chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The 1H NMR and IR studies of methyl (substituted 2-thiophenecarboxylate)s reveal that substituents, particularly nitro groups, significantly affect the chemical shifts of ring protons and the carbonyl stretching frequencies . These findings suggest that the physical and chemical properties of methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate would be similarly influenced by its nitro and alkoxy substituents, potentially leading to unique spectroscopic signatures and reactivity profiles.

Aplicaciones Científicas De Investigación

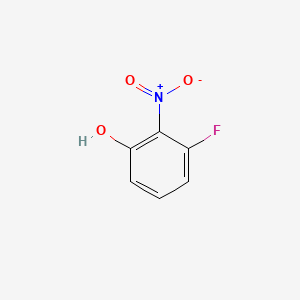

Atmospheric Chemistry of Nitrophenols

Nitrophenols, including derivatives similar to Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate, are significant in atmospheric chemistry. They originate from combustion processes, pesticide hydrolysis, and secondary formation in the atmosphere. Their atmospheric reactions, sources, and analytical detection methods, such as High Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are critical for understanding air quality and environmental pollution (Harrison et al., 2005).

Environmental and Biomedical Applications

Studies on related nitrophenol compounds provide insights into environmental and biomedical applications. For example, the environmental fate and effects of 3-trifluoromethyl-4-nitrophenol (TFM) demonstrate the compound's transient environmental effects and minimal long-term toxicological risk, offering perspectives on managing chemical impacts in ecological systems (Hubert, 2003).

Synthesis and Reactivity

Research on the synthesis and reactivity of related nitrophenol derivatives, like 3-nitrooxypropanol, indicates the significance of small molecules with biological properties, including methane mitigation and potential pharmaceutical applications (Marco-Contelles, 2023). This suggests a broad interest in synthesizing and studying compounds with specific functional groups for environmental and health-related benefits.

Analytical and Environmental Chemistry

The adsorption studies of phenol and 4-nitrophenol on activated carbon, relevant to environmental chemistry, highlight the importance of understanding compound interactions with adsorbents for water treatment and pollution control applications (Kumar et al., 2007).

Propiedades

IUPAC Name |

methyl 3-(2-nitrophenoxy)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO5S/c1-17-12(14)11-10(6-7-19-11)18-9-5-3-2-4-8(9)13(15)16/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYAMNBQBFALVSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)OC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377545 |

Source

|

| Record name | methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate | |

CAS RN |

91041-18-8 |

Source

|

| Record name | methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde](/img/structure/B1304216.png)